molecular formula C11H11Cl B13835134 Chloromethyl naphthalene

Chloromethyl naphthalene

Cat. No.: B13835134
M. Wt: 178.66 g/mol
InChI Key: WTTBQXCEZGJCQG-UHFFFAOYSA-N
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Description

Chloromethyl naphthalene, also known as 1-(chloromethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a chloromethyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thionyl Chloride Method: One common method involves the reaction of 1-naphthylmethanol with thionyl chloride in dry chloroform. The reaction mixture is cooled to 5°C, and thionyl chloride is added slowly to maintain the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

    Palladium-Catalyzed Method: Another method involves the reaction of 1-naphthylacetyl chloride with a palladium catalyst in toluene.

Industrial Production Methods

In industrial settings, chloromethyl naphthalene is often produced by the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a surfactant. The reaction is carried out at 80°C with anhydrous HCl gas bubbled through the mixture .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Naphthaldehyde: Formed by oxidation.

    Naphthoic Acid: Another oxidation product.

    Polystyrene: Formed through ATRP.

Scientific Research Applications

Chloromethyl naphthalene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of chloromethyl naphthalene involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to undergo various chemical transformations. In the presence of a catalyst, it can initiate polymerization reactions by generating free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthylmethyl chloride
  • α-Naphthylmethyl chloride
  • 1-Menaphthyl chloride

Uniqueness

Chloromethyl naphthalene is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution and initiate polymerization makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

4-(chloromethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2

InChI Key

WTTBQXCEZGJCQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)CCl

Origin of Product

United States

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